Thermodynamic Differentiation: Molar Enthalpy of Vaporization of 1-Bromo-3-fluorobenzene versus Ortho and Para Isomers
1-Bromo-3-fluorobenzene exhibits a distinct molar enthalpy of vaporization that differentiates it from its 1,2- (ortho) and 1,4- (para) regioisomers, with direct implications for purification by distillation and vapor-phase handling. The meta-substituted isomer shows a vaporization enthalpy intermediate between the ortho and para isomers [1].
| Evidence Dimension | Molar enthalpy of vaporization at 298.15 K |
|---|---|
| Target Compound Data | Measured vapor pressure dependence yielding distinct thermodynamic parameters |
| Comparator Or Baseline | 1-bromo-2-fluorobenzene (ortho) and 1-bromo-4-fluorobenzene (para); all three isomers measured concurrently by transpiration method |
| Quantified Difference | Vaporization enthalpies at 298.15 K differ measurably among the three isomers, with the meta isomer exhibiting an intermediate value relative to ortho and para substitution patterns |
| Conditions | Transpiration method; temperature-dependent vapor pressure measurements from approximately 274 K to 363 K; 1-bromo-3-fluorobenzene data derived from 20 experimental points |
Why This Matters
Measurable differences in vaporization enthalpy among regioisomers directly affect distillation efficiency and vapor-phase process design, making isomer identity a critical procurement parameter for kilogram-scale operations.
- [1] Verevkin, S. P.; Emel'yanenko, V. N.; Varfolomeev, M. A. Vaporization enthalpies of a series of the halogen-substituted fluorobenzenes. Fluid Phase Equilib. 2015, 387, 160–168. View Source
